Cas no 326616-20-0 (3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile)

3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile structure
326616-20-0 structure
商品名:3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile
CAS番号:326616-20-0
MF:C19H16ClN5
メガワット:349.816842079163
CID:5801994
PubChem ID:6023231

3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • Z44324060
    • 3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile
    • EN300-26616155
    • 326616-20-0
    • インチ: 1S/C19H16ClN5/c20-18-14(10-13-6-3-4-7-16(13)22-18)11-15(12-21)19-24-23-17-8-2-1-5-9-25(17)19/h3-4,6-7,10-11H,1-2,5,8-9H2/b15-11+
    • InChIKey: ZMKXPZDINJBCGC-RVDMUPIBSA-N
    • ほほえんだ: ClC1=C(C=C2C=CC=CC2=N1)/C=C(\C#N)/C1=NN=C2CCCCCN21

計算された属性

  • せいみつぶんしりょう: 349.1094232g/mol
  • どういたいしつりょう: 349.1094232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 555
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 67.4Ų

3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26616155-0.05g
3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile
326616-20-0 95.0%
0.05g
$212.0 2025-03-20

3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile 関連文献

3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrileに関する追加情報

Compound CAS No 326616-20-0: 3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile

The compound with CAS No 326616-20-0, named as 3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which incorporates a quinoline moiety and a triazolopyrazine ring system. The presence of these functional groups makes it a promising candidate for various applications in drug discovery and advanced materials development.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. The quinoline moiety is known for its biological activity and has been extensively studied in the context of anti-cancer and anti-inflammatory drugs. Similarly, the triazolopyrazine ring system exhibits unique electronic properties that make it suitable for use in optoelectronic devices and sensors. The combination of these two functional groups in a single molecule creates a platform for multifunctional applications.

One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations while retaining its core structure. Researchers have explored its reactivity under different conditions and have identified several pathways for further modification. For instance, the propargyl nitrile group can be used as a versatile site for click chemistry reactions, enabling the incorporation of additional functional groups or bioactive moieties.

In terms of synthesis, this compound is typically prepared through a multi-step process involving palladium-catalyzed cross-coupling reactions and cyclization steps. The synthesis pathway has been optimized to achieve high yields and excellent purity levels. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

The structural complexity of this compound also presents challenges in terms of characterization and handling. However, recent advancements in computational chemistry have provided valuable insights into its electronic properties and potential interactions with biological systems. Computational studies have revealed that this compound exhibits favorable pharmacokinetic properties and minimal toxicity profiles under simulated physiological conditions.

In conclusion, the compound with CAS No 326616-20-0, namely 3-(2-chloroquinolin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile, represents a cutting-edge advancement in organic synthesis and materials science. Its unique structure and versatile functional groups make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications for this compound

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